molecular formula C12H10S2 B14235214 2,2'-(Ethyne-1,2-diyl)bis(3-methylthiophene) CAS No. 566189-77-3

2,2'-(Ethyne-1,2-diyl)bis(3-methylthiophene)

Cat. No.: B14235214
CAS No.: 566189-77-3
M. Wt: 218.3 g/mol
InChI Key: FSQGXCWPXRFOOY-UHFFFAOYSA-N
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Description

1,2-Di(3-methyl-2-thienyl)ethyne is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features two thiophene rings substituted with methyl groups at the 3-position, connected by an ethyne (acetylene) linkage. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(3-methyl-2-thienyl)ethyne can be synthesized through various methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of 3-methyl-2-thienylboronic acid with 1,2-dibromoethyne in the presence of a palladium catalyst and a base.

    Sonogashira Coupling: This method involves the coupling of 3-methyl-2-thienylacetylene with 3-methyl-2-thienyl iodide in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine.

Industrial Production Methods

Industrial production of 1,2-Di(3-methyl-2-thienyl)ethyne may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(3-methyl-2-thienyl)ethyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst in an organic solvent.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Halogenated, sulfonated, or nitrated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(3-methyl-2-thienyl)ethyne is unique due to the presence of both the ethyne linkage and the methyl substitution on the thiophene rings. This combination imparts distinct electronic properties, making it particularly valuable in applications such as organic electronics and materials science.

Properties

CAS No.

566189-77-3

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

3-methyl-2-[2-(3-methylthiophen-2-yl)ethynyl]thiophene

InChI

InChI=1S/C12H10S2/c1-9-5-7-13-11(9)3-4-12-10(2)6-8-14-12/h5-8H,1-2H3

InChI Key

FSQGXCWPXRFOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C#CC2=C(C=CS2)C

Origin of Product

United States

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